molecular formula C16H14N4O2S B3002478 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide CAS No. 539807-40-4

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide

Cat. No.: B3002478
CAS No.: 539807-40-4
M. Wt: 326.37
InChI Key: QRRITMUAAISHAG-UHFFFAOYSA-N
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Description

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a p-tolyl group (4-methylphenyl), contributing to its hydrophobic character. This compound belongs to a class of N-substituted acetamides known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Its synthesis typically involves S-alkylation of oxadiazole-2-thione precursors with chloroacetamide derivatives, followed by purification and structural validation via spectroscopic methods (e.g., NMR, MS) and X-ray crystallography .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-2-4-13(5-3-11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRITMUAAISHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with pyridine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxicity .

Comparison with Similar Compounds

Key Observations :

  • p-Tolyl substitution confers moderate hydrophobicity, balancing solubility and membrane permeability, whereas trifluoromethoxy or chloro-methoxyphenyl groups in analogs increase electronegativity and metabolic stability .
  • Thiazolo-pyridinone and propionitrile moieties in anti-inflammatory derivatives demonstrate that electron-withdrawing groups amplify activity by modulating redox pathways .

Physicochemical and Electronic Properties

  • Crystal Structure: The target compound’s structural analog, trans-PPL9 (4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine), crystallizes in the monoclinic P21/n space group with weak C−H···N hydrogen bonds. Protonation at the pyridine nitrogen alters absorption spectra, suggesting tunable optoelectronic properties .
  • Thermal Stability: Derivatives with rigid aromatic systems (e.g., thiazolo-pyridinones) exhibit higher thermal stability (>250°C), while alkylated acetamides degrade below 200°C .

Biological Activity

The compound 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4OSC_{14}H_{14}N_4OS. The compound features a pyridine ring, an oxadiazole moiety, and a thioether linkage which are believed to contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : The presence of the oxadiazole ring enhances its ability to scavenge free radicals.
  • Apoptosis Induction : Studies suggest that the compound can trigger apoptotic pathways in tumor cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound showed IC50 values in the nanomolar range against breast and glioblastoma cancer cell lines, indicating potent antiproliferative activity.
Cell LineIC50 (nM)Mechanism of Action
Breast Cancer<100Induction of apoptosis
Glioblastoma<150Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria. The introduction of the pyridine ring appears to enhance the overall antimicrobial efficacy.

Telomerase Inhibition

Recent studies have suggested that this compound may inhibit telomerase activity, which is crucial for cancer cell immortality. Compounds with similar structures have shown IC50 values significantly lower than traditional inhibitors.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several derivatives of oxadiazole compounds on glioblastoma cells. The results indicated that modifications in the substituents significantly affected the potency and selectivity towards cancer cells.
  • In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in reduced tumor growth without significant toxicity at therapeutic doses.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific functional groups on the pyridine ring could enhance biological activity, guiding future synthesis efforts for more potent derivatives.

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